2'-Methyl-tosufloxacin
Description
2'-Methyl-tosufloxacin is a synthetic fluoroquinolone antibiotic structurally derived from tosufloxacin, a broad-spectrum antibacterial agent.
Properties
Molecular Formula |
C20H17F3N4O3 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
7-(4-amino-2-methylpyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C20H17F3N4O3/c1-9-4-11(24)7-26(9)19-15(23)6-12-17(28)13(20(29)30)8-27(18(12)25-19)16-3-2-10(21)5-14(16)22/h2-3,5-6,8-9,11H,4,7,24H2,1H3,(H,29,30) |
InChI Key |
IHZWSSPWZKJJMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N |
Synonyms |
7-(4'-amino-2'-methylpyrrolidinyl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid ADDNC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Fluoroquinolones share a bicyclic core structure but differ in side-chain modifications that dictate spectrum, potency, and resistance profiles. Key analogues include:
*Theoretical advantage based on structural analogy; clinical data pending.
Efficacy in Mycobacterial Infections
Moxifloxacin, a fourth-generation fluoroquinolone, demonstrates notable efficacy against multidrug-resistant tuberculosis (MDR-TB), as evidenced by a meta-analysis of 19 studies (1990–2019). Pooled success rates for MDR-TB treatment with moxifloxacin-based regimens reached 76.3% (95% CI: 68.1–83.2%) .
Methylation and Bioactivity
Methylation at critical positions is a common strategy to optimize drug properties. For example:
- Moxifloxacin : An 8-methoxy group enhances DNA gyrase binding and reduces phototoxicity.
- Pesticide analogues : Methylated triazine derivatives (e.g., metsulfuron-methyl) exhibit increased enzymatic stability and herbicidal activity .
In this compound, the 2'-methyl group may similarly improve membrane permeability or reduce metabolic clearance compared to non-methylated analogues like tosufloxacin.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
